2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]octane-6-carboxylic acid
Description
This compound (CAS 1861066-38-7, molecular formula C₂₃H₂₃NO₄, molecular weight 377.43) is a bicyclic amino acid derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc moiety serves as a protective group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. Its rigid bicyclo[2.2.2]octane scaffold confers stereochemical stability, making it valuable in designing conformationally constrained peptides or peptidomimetics . Safety data highlight its hazardous nature, requiring stringent handling protocols (e.g., P261: avoid inhalation, P264: post-handling washing) .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)19-11-14-9-10-21(19)24(12-14)23(27)28-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,14,19-21H,9-13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXSKLPASEAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]octane-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H21NO4
- Molecular Weight : 375.42 g/mol
- CAS Number : 2138009-93-3
The compound is believed to interact with various biological targets, including gamma-secretase complexes, which are crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease. The inhibition of these complexes can potentially lead to reduced amyloid-beta peptide formation, a hallmark of Alzheimer's pathology.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the bicyclic structure can significantly affect the compound's potency and selectivity towards specific targets. For instance, a series of analogs were synthesized to explore the effects of different substituents on the azabicyclo framework.
Key Findings:
- Potency : Compounds with hydrophilic substituents at specific positions exhibited enhanced potency towards PSEN1-APH1B complexes.
- Selectivity : The introduction of aromatic groups was found to improve selectivity against PSEN2 complexes, with some compounds showing over 300-fold selectivity.
Biological Activity Data
| Compound | Target | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| (+)-13b | PSEN1-APH1B | 5.5 | ~4-fold (PSEN1A) |
| 12a | PSEN1-APH1B | 426 | >25-fold (PSEN2) |
| Endo analogs | PSEN1-APH1B | 10 µM (45% inhibition) | Weak |
Case Study 1: Analgesic Activity
A related compound, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane, demonstrated significant analgesic activity with an ED50 of 3.1 mg/kg in animal models, indicating that modifications to the azabicyclo structure can yield potent analgesics .
Case Study 2: Alzheimer’s Disease Model
In a study involving mouse embryonic fibroblast cells deficient in Psen and Aph1 genes, compounds derived from the azabicyclo framework showed promising results in inhibiting γ-secretase activity, which is crucial for APP processing . The compounds were evaluated using sandwich ELISA assays for their inhibitory activity against various γ-secretase complexes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Bicyclo vs. Spiro Systems
6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic Acid (CAS 2287344-85-6) Structure: Replaces the bicyclo[2.2.2]octane with a spiro[3.4]octane system. Molecular Formula: C₂₃H₂₃NO₄ (identical to the target compound).
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS 1936574-25-2)
- Structure : Smaller bicyclo[3.1.0]hexane core.
- Molecular Weight : 349.38 (reduced due to fewer carbons).
- Impact : Increased steric strain may limit solubility but enhance conformational rigidity .
Heteroatom Incorporation
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic Acid (CAS 2137618-04-1)
Functional Group Modifications
2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic Acid (Ref: 3D-ZXC16036)
- Structure : Replaces Fmoc with a methoxycarbonyl group.
- Impact : Lacks the UV-sensitive Fmoc group, simplifying storage but limiting utility in photolithographic synthesis .
3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic Acid Hydrochloride
Table: Key Comparative Data
Research and Application Insights
- Synthetic Utility : The target compound and its spiro analogs (e.g., CAS 2287344-85-6) are used in peptide synthesis to impose conformational constraints, improving protease resistance .
- Safety Profiles: Fmoc-containing derivatives require rigorous safety measures (e.g., P261, P264) due to respiratory and dermal hazards, whereas non-Fmoc analogs (e.g., methoxycarbonyl) pose fewer risks .
- Biomedical Relevance : The oxa-substituted derivative (CAS 2137618-04-1) shows promise in hydrophilic drug delivery systems due to its polarity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how can its bicyclic structure influence reaction efficiency?
- Methodological Answer: The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) protection due to its stability under basic conditions and ease of deprotection with piperidine. Key steps include coupling the bicyclo[2.2.2]octane scaffold with Fmoc-protected intermediates using carbodiimide-based reagents (e.g., DCC or EDC). The rigid bicyclic structure may reduce conformational flexibility, necessitating prolonged reaction times or elevated temperatures for complete conversion. Structural analogs (e.g., spirocyclic systems) suggest that steric hindrance from the bicyclo[2.2.2]octane core requires optimization of solvent polarity (e.g., DMF or THF) to enhance solubility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Adhere to safety data sheet (SDS) guidelines:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Ignition Sources: Avoid open flames due to potential decomposition into toxic fumes (e.g., CO, NOx) under heat .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. Which analytical techniques are most effective for confirming the compound’s purity and structural integrity?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR resolves the bicyclo[2.2.2]octane core and Fmoc group (e.g., aromatic protons at δ 7.3–7.8 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₂₃H₂₃NO₄; 377.43 g/mol) .
- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity >95% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs (e.g., spirocyclic derivatives)?
- Methodological Answer:
- Comparative Studies: Systematically compare reaction rates and yields under identical conditions (solvent, temperature, catalyst). For example, spirocyclic analogs with oxa-azaspiro rings may exhibit higher reactivity due to reduced steric strain .
- Computational Modeling: Use DFT calculations to analyze transition-state energies and identify steric/electronic differences in bicyclo vs. spiro scaffolds .
Q. What methodological approaches are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (e.g., >200°C).
- pH Stability Studies: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. The Fmoc group is prone to base-catalyzed cleavage, requiring neutral-to-acidic storage conditions .
- Light Sensitivity: Conduct accelerated stability testing under UV/visible light to evaluate photodegradation .
Q. What challenges arise in characterizing the stereochemistry of the bicyclo[2.2.2]octane core, and how can they be addressed?
- Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration but requires high-quality single crystals, which may be challenging due to the compound’s low crystallinity.
- Chiral HPLC: Use chiral stationary phases (e.g., cellulose-based) to separate enantiomers.
- Vibrational Circular Dichroism (VCD): Provides stereochemical insights for non-crystalline samples .
Q. How can researchers optimize coupling reactions involving this compound in peptide synthesis?
- Methodological Answer:
- Coupling Reagents: Test HATU, HBTU, or PyBOP for activation efficiency.
- Solvent Optimization: Use DMF or DCM to enhance solubility; additive (e.g., HOAt) may improve yields.
- Real-Time Monitoring: Employ TLC or inline FTIR to track reaction progress and minimize side products .
Q. What strategies mitigate incompatibility issues with reducing agents or nucleophiles during derivatization?
- Methodological Answer:
- Protection/Deprotection: Temporarily mask reactive groups (e.g., carboxylic acid) as tert-butyl esters.
- Low-Temperature Reactions: Perform reactions at –20°C to suppress unwanted side reactions.
- Alternative Reagents: Use mild reducing agents (e.g., NaCNBH₃) instead of LiAlH₄ to preserve the Fmoc group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
